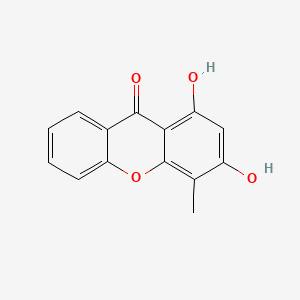

1,3-Dihydroxy-4-methyl-9H-xanthen-9-one

Description

Overview of the Xanthone (B1684191) Chemical Class and Significance in Research

Xanthones, also known as 9H-xanthen-9-ones, are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. mdpi.com This core structure allows for a wide variety of substitutions, leading to a vast number of natural and synthetic derivatives. mdpi.com Xanthones are widely distributed in nature, having been isolated from higher plants, fungi, and lichens. mdpi.com

The scientific interest in xanthones stems from their diverse and potent biological activities. Researchers have extensively investigated their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. mdpi.com The planar structure of the xanthone nucleus allows it to intercalate with DNA, and its derivatives can interact with various enzymes and receptors in the body, leading to a broad spectrum of pharmacological effects. This has made the xanthone scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Naturally occurring xanthones are classified into several categories, including simple oxygenated xanthones, xanthone glycosides, prenylated xanthones, and bisxanthones. The type and position of substituent groups on the xanthone core significantly influence the compound's biological activity. For instance, the presence of hydroxyl groups is often associated with antioxidant properties.

Historical Context of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one Studies

Specific research focused on this compound is notably absent in the published scientific literature. However, the study of its parent compound, 1,3-dihydroxy-9H-xanthen-9-one, and other closely related derivatives provides a historical framework.

Early research on xanthones primarily involved their isolation from natural sources and the characterization of their chemical structures. The synthesis of the basic 1,3-dihydroxyxanthone structure has been a subject of academic investigation, with various methods being developed and refined over the years. For example, a common synthetic route involves the reaction of a salicylic (B10762653) acid derivative with a polyhydroxyphenol, such as phloroglucinol (B13840). researchgate.net

Studies on 1,3-dihydroxyxanthone and its derivatives have explored their chemical reactivity and potential biological applications. For instance, research has been conducted on the synthesis of Mannich base derivatives of 1,3-dihydroxyxanthone as potential anticholinesterase agents for the treatment of Alzheimer's disease. nih.gov Additionally, the bromination of 1,3-dihydroxy-9H-xanthen-9-one has been studied to create new derivatives with potentially altered biological activities. nih.gov

These studies on the parent compound and its other derivatives lay the groundwork for potential future investigations into this compound. The addition of a methyl group at the 4-position could significantly alter the compound's electronic properties, solubility, and steric hindrance, thereby influencing its biological activity.

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound is characterized by a significant knowledge gap. There are no readily available scientific publications detailing its synthesis, characterization, or biological evaluation. This presents a clear opportunity for novel research in the field of medicinal and synthetic chemistry.

The primary knowledge gaps include:

Synthesis: A validated and efficient synthetic route for this compound has not been reported. Developing such a method would be the first crucial step in enabling further research.

Physicochemical Properties: The fundamental physicochemical properties of the compound, such as its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), have not been documented.

Biological Activity: The biological effects of this compound are entirely unknown. Based on the activities of related xanthones, it would be valuable to investigate its potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Structure-Activity Relationships: Without data on its biological activity, it is impossible to understand the structure-activity relationship and the specific contribution of the 4-methyl group to its potential effects.

Future research should focus on addressing these gaps. The synthesis and characterization of this compound would provide the necessary foundation for a thorough investigation of its biological properties. Such studies would contribute to a deeper understanding of the xanthone chemical class and could potentially lead to the discovery of new therapeutic agents.

Detailed Research Findings

While no direct research on this compound is available, the following table summarizes findings on the closely related parent compound, 1,3-dihydroxy-9H-xanthen-9-one, and some of its derivatives, which can serve as a predictive framework for future studies.

| Compound | Research Focus | Key Findings |

| 1,3-dihydroxy-9H-xanthen-9-one | Synthesis and Functionalization | Can be synthesized from salicylic acid and phloroglucinol. researchgate.net Undergoes electrophilic substitution reactions, such as bromination, at the 2- and 4-positions. nih.gov |

| Mannich base derivatives of 1,3-dihydroxyxanthone | Anticholinesterase Activity | A series of derivatives were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for Alzheimer's disease treatment. nih.gov |

| 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one | Synthesis and Structural Analysis | Synthesized via bromination of 1,3-dihydroxy-9H-xanthen-9-one. Its crystal structure has been determined. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55092-48-3 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1,3-dihydroxy-4-methylxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3 |

InChI Key |

LETPFDPOVPABGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Origin and Isolation Methodologies of 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One

Identification of Plant Sources and Species

Research into the phytochemical composition of various plant species has led to the identification of numerous xanthone (B1684191) compounds. While the direct isolation of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is not prominently reported, related structures have been identified in species such as Bombax ceiba.

Bombax ceiba , commonly known as the red silk cotton tree, has been a subject of phytochemical studies. While research has led to the isolation of several classes of compounds, specific xanthones have also been identified from its leaves. derpharmachemica.comresearchgate.net Notably, studies have reported the isolation of xanthone C-glucosides from the methanolic extracts of Bombax ceiba leaves. researchgate.net These findings suggest that Bombax ceiba is a potential source of xanthone derivatives, although the presence of this compound has not been explicitly confirmed.

| Plant Species | Common Name | Part Used | Isolated Xanthone Derivatives (Examples) |

| Bombax ceiba | Red Silk Cotton Tree | Leaves | 4-C-β-D-Glucopyranosyl-1,3,6,8-tetrahydroxy-7-O-(4"-hydroxybenzoyl)-9H-xanthen-9-one, 2-C-β-D-Glucopyranosyl-1,6,7-trihydroxy-3-O-(4"-hydroxybenzoyl)-9H-xanthen-9-one |

Exploration of Fungal and Lichen Sources

Fungi and lichens are also recognized as prolific producers of unique secondary metabolites, including a wide array of xanthones. researchgate.net The biosynthesis of xanthones in these organisms often follows different pathways compared to higher plants, leading to novel substitution patterns.

Fungal Sources: Endophytic fungi, which reside within the tissues of living plants, have been a significant focus of natural product discovery. Various fungal species have been found to produce xanthone derivatives. For instance, co-culturing of the endophytic fungi Botryosphaeria parva and Saccharicola sp. has been shown to yield a variety of secondary metabolites. scielo.br While the target compound was not identified in this specific study, it highlights the potential of exploring fungal biodiversity for novel xanthones.

Lichen Sources: Lichens, which are symbiotic organisms of fungi and algae, are well-known for producing a diverse range of secondary metabolites, including a significant number of xanthones. researchgate.net The xanthones found in lichens often exhibit unique structural features. For example, the lichen Rinodina thiomela has been a source for the isolation of several chlorinated xanthones. researchgate.net Although this compound has not been specifically reported from lichens, the structural diversity of lichen xanthones suggests they remain a promising area for future discovery.

| Source Type | Example Species/Genus | Isolated Xanthone Derivatives (Examples) |

| Fungi | Botryosphaeria parva / Saccharicola sp. (co-culture) | Various secondary metabolites |

| Lichen | Rinodina thiomela | Thiomelin, 4-dechlorothiomelin |

Synthetic Pathways and Chemical Modification of 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One

Chemical Synthesis of the Xanthone (B1684191) Core Scaffold

The construction of the tricyclic dibenzo-γ-pyrone system of xanthones can be achieved through various chemical strategies, ranging from classical condensation reactions to modern catalytic methods.

Classical Synthetic Approaches and their Modifications (e.g., Grover, Shah and Shah reaction, Asahina-Tanase method)

Among the most established methods for xanthone synthesis is the Grover, Shah, and Shah reaction . This approach typically involves the condensation of a phenol (B47542) with an o-hydroxybenzoic acid derivative in the presence of a condensing agent. instras.comnih.gov The reaction proceeds via the formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclodehydration to form the xanthone core. instras.comnih.gov A common combination of reagents for this reaction is zinc chloride and phosphorus oxychloride. instras.com

Modifications to this classical method have been developed to improve yields and reaction conditions. One notable adaptation utilizes Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as both the catalyst and coupling agent. researchgate.net This modification can lead to a direct cyclization process, sometimes avoiding the isolation of the benzophenone (B1666685) intermediate and offering good yields. researchgate.net

The Tanase synthesis is another classical approach, and improvements to this method for preparing 1,3-dihydroxy-9H-xanthenes have been noted. researchgate.net These classical methods, while foundational, often require harsh conditions and can result in moderate yields.

| Method | Typical Reactants | Key Reagents/Catalysts | Intermediate | General Observations |

|---|---|---|---|---|

| Grover, Shah and Shah Reaction | Phenol and o-hydroxybenzoic acid | Zinc Chloride (ZnCl2) / Phosphorus Oxychloride (POCl3) | 2,2'-dihydroxybenzophenone | One of the most popular and traditional methods. nih.gov |

| GSS Reaction Modification | Phenol and o-hydroxybenzoic acid | Eaton's Reagent (P2O5/CH3SO3H) | Benzophenone (may not be isolated) | Can provide good yields and a more direct cyclization. researchgate.net |

| Cyclodehydration | 2,2'-dihydroxybenzophenones | Heat or aqueous conditions under pressure | None (starting from intermediate) | A common final step in multi-step syntheses. instras.com |

Contemporary Methodologies for Tricyclic System Formation (e.g., Heterogeneous Catalysis, CAN-Mediated Oxidation)

Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for constructing the xanthone scaffold. These contemporary approaches often rely on catalysis to achieve higher yields and selectivity under milder conditions.

Heterogeneous catalysis offers significant advantages, including high reusability of the catalyst, minimal waste generation, and economic viability for large-scale production. researchgate.net Various catalytic systems have been developed for xanthone synthesis. For instance, a novel and magnetically recoverable catalyst consisting of copper nanoparticles on nanosized silica-coated maghemite has been used for the ligand-free intermolecular coupling of 2-substituted benzaldehydes and phenols to construct the xanthone skeleton in very good yields. nih.govresearchgate.net The transition from traditional stoichiometric methods to such catalytic processes represents a significant advancement in green chemistry for xanthone production. researchgate.net

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)-mediated oxidation is another powerful contemporary method. This approach facilitates the oxidative cyclization of 2-hydroxybenzophenone (B104022) precursors to form the xanthone core. nih.govresearchgate.net For example, the reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate can furnish a dimethoxy-9H-xanthen-9-one derivative. nih.gov This methodology provides a novel transformation pathway for synthesizing xanthones and related products from readily prepared precursors. nih.govresearchgate.net

| Methodology | Key Features | Example Catalyst/Reagent | Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Uses a catalyst in a different phase from the reactants. | Copper nanoparticles on a magnetic support. nih.gov | Catalyst reusability, reduced waste, suitable for large-scale synthesis. researchgate.net |

| CAN-Mediated Oxidation | Oxidative cyclization of a benzophenone precursor. | Ceric Ammonium Nitrate (CAN). nih.gov | Novel transformation, provides access to xanthones from specific precursors. researchgate.net |

Biosynthetic Pathways of Xanthones

In nature, the xanthone scaffold is produced as a secondary metabolite through distinct biosynthetic routes, which differ significantly between higher plants and lower organisms like fungi and lichens.

Acetate (B1210297) Polymalonic Route Investigations

The acetate polymalonic pathway is a fundamental route in the biosynthesis of many aromatic natural products. In the context of xanthones, this pathway is primarily active in fungi and lichens. It involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of folding and cyclization reactions to generate the characteristic xanthone structure. This entire process is orchestrated by a large multi-domain enzyme complex known as polyketide synthase (PKS). nih.govnih.gov

Mixed Shikimate-Acetate Pathway Elucidation

In higher plants, xanthone biosynthesis follows a mixed pathway that combines precursors from both the shikimate and acetate pathways. The A-ring of the xanthone core is derived from the acetate-malonate pathway, while the B-ring originates from the shikimate pathway. The process begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway feeding into the shikimate pathway to produce aromatic amino acids or other related intermediates.

A key step in this pathway is the formation of a central benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. This intermediate is formed by the condensation of precursors from both pathways. Subsequently, a regioselective intramolecular oxidative coupling of the benzophenone leads to the cyclization that forms the tricyclic xanthone core.

Polyketide Pathway in Fungal and Lichen Systems

Unlike in plants, the xanthone core in fungi and lichens is derived entirely from the polyketide pathway, which is synonymous with the acetate-polymalonic route. nih.govbris.ac.uk Fungal polyketide synthases (PKSs) are iterative, multifunctional enzymes that catalyze the assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. bris.ac.ukresearchgate.net

The process begins with a starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA). The PKS enzyme controls the chain length, the pattern of reduction of the keto groups, and the specific manner in which the polyketide chain folds. This controlled folding dictates the cyclization and aromatization steps that ultimately yield the final xanthone structure. The diversity of fungal and lichen xanthones arises from variations in the PKS enzymes and subsequent modifications by tailoring enzymes. nih.gov

| Pathway | Organism Group | Primary Precursors | Key Intermediate | Key Enzyme Class |

|---|---|---|---|---|

| Mixed Shikimate-Acetate Pathway | Higher Plants | Shikimic acid derivatives, Acetyl-CoA, Malonyl-CoA | Benzophenone | Chalcone synthase-like enzymes, Cytochrome P450s |

| Polyketide (Acetate-Polymalonate) Pathway | Fungi and Lichens | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | Polyketide Synthase (PKS). nih.gov |

Enzymatic Biotransformations and Precursor Analysis

The biosynthesis of the xanthone core in plants is a complex process that provides a basis for enzymatic transformations. The pathway begins with the shikimate pathway, which, through either an L-phenylalanine-dependent or -independent route, forms a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov This intermediate undergoes a regioselective intramolecular oxidative coupling to create the core xanthone ring structures, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the foundational precursors for most plant-derived xanthones. frontiersin.orgnih.gov

Enzymatic modifications of the xanthone nucleus, particularly prenylation, are crucial for diversifying their structure and biological activity. scilit.com Prenyltransferases are a class of enzymes that catalyze the addition of prenyl groups to various acceptor molecules. scilit.comnih.gov These enzymes can exhibit remarkable regioselectivity. For example, a prenyltransferase from Hypericum calycinum (HcPT) has been shown to regiospecifically introduce a prenyl side chain at the C-8 position of 1,3,6,7-tetrahydroxyxanthone. nih.gov Similarly, a flavonoid prenyltransferase from Morus alba (MaIDT), despite having flavonoids as its natural substrate, demonstrates substrate flexibility and can catalyze the C-2 prenylation of various hydroxyxanthones. nih.govresearchgate.net Fungal enzymes also play a role; the prenyltransferase XptB from Aspergillus nidulans catalyzes the regiospecific O-prenylation at the C-7 position of certain xanthone substrates using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.govsigmaaldrich.com These enzymatic approaches offer a potential pathway for the targeted synthesis of bioactive prenylated xanthones. nih.gov

Directed Chemical Synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one

Directed chemical synthesis provides a reliable route to xanthones and their analogs, allowing for structural variations not readily accessible from natural sources. One of the most established methods is the Grover, Shah, and Shah reaction. nih.govsemanticscholar.org

The Grover, Shah, and Shah synthesis is a condensation reaction that typically involves an o-hydroxybenzoic acid and a reactive phenol. instras.com For the synthesis of the this compound core, suitable starting materials would be a salicylic (B10762653) acid derivative and a substituted phloroglucinol (B13840). Specifically, 2-methylphloroglucinol (B121552) (or its carboxylic acid) could serve as the A-ring precursor, providing the required 1,3-dihydroxy-4-methyl substitution pattern. This is then reacted with a suitably substituted o-hydroxybenzoic acid which will form the B-ring of the xanthone.

The general principle involves the acylation of the phenol by the hydroxybenzoic acid to form an intermediate 2,2'-dihydroxybenzophenone. nih.goveurekaselect.com The selection of these precursors is critical as their substitution patterns directly determine the final structure of the xanthone.

The key step in the synthesis is the cyclodehydration of the intermediate 2,2'-dihydroxybenzophenone to form the central pyrone ring of the xanthone. nih.goveurekaselect.com The Grover, Shah, and Shah method achieves this condensation and cyclization, often in one pot, using a mixture of fused zinc chloride and phosphorus oxychloride. instras.com The reaction is typically heated on a water bath for 1-2 hours. instras.com This method is advantageous as it often proceeds under milder conditions than older techniques and can be highly regioselective. instras.com

An important observation in this synthesis is that when one of the components is phloroglucinol or a 2,6-dihydroxybenzoic acid, the intermediate 2,2',6-trihydroxybenzophenone often cyclizes instantaneously to the xanthone and cannot be isolated. instras.com After the reaction, the mixture is typically poured into ice water, and the solid xanthone product is collected. instras.com Alternative modern methods for xanthone synthesis include the coupling of arynes with substituted benzoates, which can also proceed under optimized conditions to yield the tricyclic core. nih.gov

Derivatization Strategies and Analog Synthesis

Derivatization of the this compound scaffold is essential for creating a library of analogs for structure-activity relationship studies. Key strategies include site-specific functionalization of the aromatic rings.

Further functionalization of the xanthone nucleus can be achieved through targeted reactions. For instance, enzymatic hydroxylation has been demonstrated where the enzyme xanthone 6-hydroxylase (X6H), a CYP-dependent monooxygenase, can introduce a hydroxyl group onto the xanthone core. nih.gov While specific examples for this compound are not detailed, the principle of using such enzymes allows for regioselective hydroxylation.

Chemical alkylation, particularly methylation of the hydroxyl groups, is a common derivatization. This can be achieved using standard reagents like methyl sulfate (B86663) with potassium carbonate in acetone. instras.com The differential reactivity of the hydroxyl groups (e.g., the C-1 hydroxyl is often chelated to the C-9 carbonyl) can be exploited to achieve site-specific alkylation.

Prenylation, the addition of a five-carbon isoprene (B109036) unit, is a significant modification that often enhances biological activity. scilit.com Both C-prenylation and O-prenylation can be achieved through chemical and enzymatic methods.

Chemical C-prenylation of 1,3-dihydroxyxanthone can be performed using prenyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH). unram.ac.id This reaction typically results in monosubstitution at the C-2 or C-4 positions, which are activated by the adjacent hydroxyl groups. unram.ac.id The reaction proceeds via the formation of a carbanion on the aromatic ring, which then attacks the prenyl bromide. unram.ac.id A study on 1,3-dihydroxyxanthone reported the successful synthesis of 1,3-dihydroxy-2-prenylxanthone with a yield of 43.09%. unram.ac.id

O-prenylation is another key strategy. It can be the first step in a sequence leading to C-prenylation via a Claisen rearrangement. researchgate.net This rearrangement, often assisted by microwaves, can be regioselective. Furthermore, catalysts like Florisil or Montmorillonite K10 clays (B1170129) can be used to direct the intramolecular shift of an O-prenyl group to a specific carbon atom on the aromatic ring, allowing for the synthesis of either 6-C-prenylated or 8-C-prenylated flavonoids, a strategy applicable to xanthones. researchgate.net

Table of Reaction Conditions for Derivatization

| Reaction Type | Reagents & Catalysts | Typical Conditions | Outcome/Product | Reference |

|---|---|---|---|---|

| C-Prenylation | Prenyl bromide, Potassium Hydroxide (KOH), Acetone, Water | Stirring at room temperature for 24 hours | Monosubstitution at C-2 position (1,3-dihydroxy-2-prenylxanthone) | unram.ac.id |

| O- to C-Prenyl Rearrangement | Florisil or Montmorillonite K10 Clay | Microwave-assisted or at room temperature | Regioselective C-prenylation (e.g., at C-6 or C-8) | researchgate.net |

| Methylation (O-Alkylation) | Methyl sulfate, Potassium carbonate, Acetone | Reflux | Methyl ether derivatives | instras.com |

| Enzymatic O-Prenylation | Prenyltransferase (e.g., XptB), Dimethylallyl diphosphate (DMAPP) | Incubation with purified enzyme | Regiospecific O-prenylation (e.g., at C-7) | nih.gov |

| Enzymatic C-Prenylation | Prenyltransferase (e.g., MaIDT) | Incubation with purified enzyme | Regiospecific C-prenylation (e.g., at C-2) | nih.gov |

Synthesis of Mannich Base Derivatives

The synthesis of Mannich base derivatives from the 1,3-dihydroxyxanthone core is a well-established method for introducing aminomethyl functionalities, which can significantly influence the molecule's biological activity. nih.govresearchgate.net The general synthetic pathway involves a multi-step process.

First, the hydroxyl group at position 3 of the xanthone scaffold is typically modified through etherification. nih.gov This step is carried out under alkaline conditions to yield intermediate compounds with various alkoxy or alkenoxy substituents. nih.gov Following the etherification, the core structure undergoes a Mannich reaction. nih.gov This is a three-component condensation reaction involving the xanthone, formaldehyde, and a selected secondary amine (such as diethylamine, pyrrolidine, or piperidine) in a suitable solvent. nih.govoarjbp.com The reaction introduces a dialkylaminomethyl group, primarily at the electron-rich position 2 of the xanthone ring, to yield the final Mannich base derivatives. nih.gov

A series of novel 1,3-dihydroxyxanthone Mannich base derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.govnih.gov The research findings indicate that the nature of the substituents at both position 2 and position 3 plays a crucial role in the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

Key research findings from these studies include:

Influence of Position 3 Substituents: The presence of alkoxy or alkenoxy groups at the C-3 position was found to have a positive impact on the inhibitory potency of the compounds. nih.govresearchgate.net

Potent Derivatives: One of the most active compounds identified was 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one, which showed potent inhibition against AChE (IC50 value of 2.61 ± 0.13 μM) and was the most effective inhibitor against BuChE (IC50 value of 0.51 ± 0.01 μM). nih.govnih.gov

Kinetic and molecular docking studies suggest that these Mannich base derivatives likely bind to both the active site and the peripheral anionic site of the cholinesterase enzymes. nih.govnih.gov

| Compound | Substituent (Position 3) | Amine Moiety (Position 2) | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|---|---|

| 2a | -OCH3 | Dimethylaminomethyl | 10.45 ± 0.25 | 12.31 ± 0.54 |

| 2b | -OCH3 | Diethylaminomethyl | 4.13 ± 0.11 | 6.25 ± 0.21 |

| 2c | -OCH3 | Pyrrolidin-1-ylmethyl | 6.32 ± 0.18 | 8.13 ± 0.33 |

| 4b | -O-CH2CH=C(CH3)2 (Prenyloxy) | Diethylaminomethyl | 2.61 ± 0.13 | 0.51 ± 0.01 |

| 4d | -O-CH2CH=C(CH3)2 (Prenyloxy) | Piperidin-1-ylmethyl | 4.52 ± 0.15 | 1.34 ± 0.08 |

Functionalization via Cross-Dehydrogenative Coupling with Azines

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds. urfu.ru This methodology has been successfully applied to the functionalization of the 1,3-dihydroxy-9H-xanthen-9-one scaffold using electron-deficient azines, such as 1,2,4-triazines. urfu.ruresearchgate.net

This transformation proceeds as a nucleophilic substitution of a hydrogen atom (SNH) on the azine ring. urfu.ru The electron-rich xanthone acts as the nucleophile, attacking the π-deficient azaheterocycle. This initial step forms a stable intermediate known as a σH-adduct. urfu.ru Subsequent oxidation of this adduct leads to the final cross-coupled product, effectively creating a new C-C bond between the xanthone and azine moieties. urfu.ru

The reaction of 1,3-dihydroxyxanthone and its dimethoxy analog with various 1,2,4-triazines has been shown to produce stable nucleophilic addition products and their corresponding oxidized derivatives in good yields. urfu.ru This methodology expands the scope of SNH reactions to include natural product scaffolds and provides a direct route to novel hybrid molecules. urfu.ru Such compounds are of interest for developing new organic materials and exploring potential biological activities. urfu.ru

Rational Design of Structural Analogs for Mechanistic Probes

The rational design of structural analogs based on the xanthone scaffold is a key strategy for developing mechanistic probes to investigate specific biological processes. frontiersin.orgnih.gov This approach involves modifying the core structure to instill new functionalities, such as targeting capabilities or fluorescent properties, allowing for the precise study of cellular events. frontiersin.orgnih.gov

One prominent example is the development of mitochondria-targeted xanthones. nih.gov To enhance the anticancer potential and selectivity of α-mangostin, a natural xanthone, a triphenylphosphonium (TPP) cation moiety was strategically introduced into its structure. nih.gov The TPP cation is lipophilic and readily accumulates in mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. By conjugating TPP to the xanthone, researchers successfully created a structural analog that specifically targets cancer cell mitochondria. nih.gov This targeted probe allowed for the mechanistic investigation of the compound's antitumor effects, revealing its role in inducing the mitochondrial apoptotic pathway, increasing reactive oxygen species (ROS) production, and reducing mitochondrial membrane potential. nih.gov

Another application of rational design is the development of xanthone-based fluorescent probes for cancer imaging. frontiersin.org By modifying the xanthone scaffold, it is possible to create derivatives that can visualize and study specific cellular processes associated with cancer, contributing to a better understanding of tumor progression and aiding in early detection. frontiersin.org These rationally designed probes are invaluable tools for elucidating complex biological mechanisms at the molecular level.

Sufficiently detailed spectroscopic data specifically for the compound this compound, as required to fully populate the requested article structure, is not available in publicly accessible scientific literature based on the conducted searches. While spectral information exists for related xanthone derivatives, such as 1,3-dihydroxy-9H-xanthen-9-one and its halogenated or alkylated analogues, a complete dataset including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HMQC, HMBC, NOESY), and mass spectrometry (HRMS, LC-MS/MS) for the specific 4-methyl substituted compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each subsection of the provided outline. An article generated without this specific data would not meet the requirements of being thorough, informative, and scientifically accurate for the target compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of xanthone (B1684191) derivatives is characterized by absorption bands corresponding to the vibrations of their constituent bonds. For 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one, the key functional groups include hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) moieties, in addition to the methyl (-CH₃) group.

The presence of a hydroxyl group is typically indicated by a broad absorption band in the region of 3400-3650 cm⁻¹. The carbonyl group of the γ-pyrone ring gives rise to a strong, sharp absorption band around 1610-1660 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while the C-O-C stretching of the xanthene core appears around 1296 cm⁻¹. The C-H stretching of the methyl group is expected in the 2850-2960 cm⁻¹ range.

In a study of chloro-substituted hydroxyxanthones, the IR spectrum of 4-chloro-1,3-dihydroxy-9H-xanthen-9-one showed characteristic peaks at 3448 cm⁻¹ (O-H), 1612 cm⁻¹ (C=O), 1458 cm⁻¹ (C-C aromatic), and 1296 cm⁻¹ (C-O-C) researchgate.net. Another investigation on a sulfonate ester-substituted 1,3-dihydroxy-9H-xanthen-9-one reported an alkane stretching vibration at a wavenumber of 2858 cm⁻¹ mdpi.com.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound |

|---|---|---|

| Hydroxyl (O-H) | 3448 | 4-chloro-1,3-dihydroxy-9H-xanthen-9-one researchgate.net |

| Carbonyl (C=O) | 1612 | 4-chloro-1,3-dihydroxy-9H-xanthen-9-one researchgate.net |

| Aromatic (C-C) | 1458 | 4-chloro-1,3-dihydroxy-9H-xanthen-9-one researchgate.net |

| Ether (C-O-C) | 1296 | 4-chloro-1,3-dihydroxy-9H-xanthen-9-one researchgate.net |

| Alkane (C-H) | 2858 | Sulfonate ester-substituted 1,3-dihydroxy-9H-xanthen-9-one mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems that act as chromophores. The xanthone scaffold, with its extended π-electron system, exhibits characteristic absorption bands in the UV-Vis region. The UV spectrum of xanthone derivatives typically displays several absorption bands between 200 and 400 nm.

The electronic absorption spectra of these compounds are influenced by the substitution pattern on the xanthone core. For instance, a study on novel xanthones from Cratoxylum cochinchinense reported UV absorption bands characteristic of xanthones at approximately 231, 268, 318, and 377 nm researchgate.net. Another related compound, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), showed absorption bands at λmax 322 and 262 nm, which are attributable to a conjugated system mdpi.com.

| Compound | λmax (nm) |

|---|---|

| Cratocochinone A | 231, 268, 318, 377 researchgate.net |

| 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) | 262, 322 mdpi.com |

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

The crystal structure of 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one reveals an essentially planar molecular conformation, with a dihedral angle of only 1.1(4)° between the benzene (B151609) rings nih.gov. This planarity is a common feature of the xanthone framework. A key structural aspect is the formation of an intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl oxygen of the xanthone. This interaction contributes to the planarity and stability of the molecule nih.gov.

| Parameter | Value for 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one nih.gov |

|---|---|

| Molecular Formula | C₁₃H₆Br₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Not specified in abstract |

| a (Å) | 18.4489 (15) |

| b (Å) | 16.9049 (13) |

| c (Å) | 3.8564 (3) |

| V (ų) | 1202.72 (16) |

| Z | 4 |

Mechanistic Studies of 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One in Biological Systems

Molecular Target Identification and Ligand-Target Interactions

The diverse biological activities of xanthones stem from their ability to interact with a variety of molecular targets, including enzymes and cellular receptors. The specific substitution pattern on the xanthone (B1684191) scaffold plays a crucial role in determining the binding affinity and selectivity for these targets.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Collagenase, Elastase, Hyaluronidase)

Research has demonstrated that various xanthone derivatives can act as inhibitors of several key enzymes implicated in health and disease.

Cholinesterase Inhibition: A series of novel Mannich base derivatives of 1,3-dihydroxyxanthone have been synthesized and evaluated for their anti-cholinesterase activity. nih.gov Many of these compounds displayed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at micromolar concentrations. nih.gov Kinetic analysis of one of the potent derivatives, 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one, indicated a mixed-type inhibition for both enzymes. nih.gov This suggests that the inhibitor can bind to both the active site and a peripheral anionic site of the cholinesterases. nih.gov Molecular docking studies have further supported this dual binding mode. nih.gov Another study on 1-hydroxy-3-O-substituted xanthone derivatives also reported significant acetylcholinesterase inhibitory activities. tandfonline.com The most potent compounds in this series also exhibited a mixed-mode of inhibition. tandfonline.com

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC50) | Reference |

| 1,3-dihydroxyxanthone Mannich base derivatives | Acetylcholinesterase (AChE) | Mixed-type | Micromolar (µM) range | nih.gov |

| Butyrylcholinesterase (BuChE) | Mixed-type | Micromolar (µM) range | nih.gov | |

| 1-hydroxy-3-O-substituted xanthone derivatives | Acetylcholinesterase (AChE) | Mixed-mode | 20.8 µM and 21.5 µM for the most active compounds | tandfonline.com |

Collagenase, Elastase, and Hyaluronidase Inhibition: The structurally related compound, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has been reported to inhibit enzymes involved in the degradation of the extracellular matrix. mdpi.comresearchgate.net Specifically, 1,2-DHX demonstrates inhibitory activity against collagenase, elastase, and hyaluronidase, enzymes that break down collagen, elastin, and hyaluronic acid, respectively. mdpi.comresearchgate.net This suggests a potential role for dihydroxyxanthone derivatives in protecting the integrity of connective tissues.

Receptor Binding and Modulation of Specific Signaling Pathways

The interaction of xanthone derivatives with specific cellular receptors can trigger downstream signaling cascades, leading to a modulation of various cellular functions. Xanthones have been shown to bind to several protein receptors involved in the etiology of diseases. researchgate.net However, specific receptor binding studies for 1,3-dihydroxy-4-methyl-9H-xanthen-9-one are not currently available in the scientific literature.

Cellular Pathway Interventions and Signal Transduction Studies

Xanthones are known to interfere with various cellular signaling pathways, particularly those involved in oxidative stress, inflammation, and microbial pathogenesis.

Mechanisms of Oxidative Stress Response Modulation (e.g., Nrf2 activation, ROS/RNS Scavenging)

A significant body of research points to the antioxidant properties of xanthones, which are mediated through both direct scavenging of reactive oxygen and nitrogen species (ROS/RNS) and the modulation of endogenous antioxidant defense systems. nih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. nih.govmdpi.com Several natural xanthones, including mangiferin (B1668620), α-mangostin, and γ-mangostin, have been shown to modulate the Nrf2/antioxidant response element (ARE) signaling pathway to counteract oxidative stress. nih.govresearchgate.netnih.gov Studies on inflamed human macrophages have demonstrated that xanthone derivatives can enhance the nuclear translocation of Nrf2, confirming a strong link between the xanthone scaffold and the activation of this protective pathway. mdpi.com This activation of Nrf2 is a crucial mechanism by which xanthones can mitigate oxidative stress and inflammation. mdpi.com

Elucidation of Anti-inflammatory Cascade Inhibition (e.g., NF-κB, MAPK, COX-2, PGE2, IL-6 synthesis)

The anti-inflammatory effects of xanthones are well-documented and are attributed to their ability to inhibit key inflammatory pathways. nih.gov

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. mdpi.com Xanthone derivatives have been shown to inhibit the NF-κB signaling pathway. mdpi.comnih.gov For instance, mangiferin has been found to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators. nih.gov Another study identified 1,3,7-trihydroxy-2,4-diisoprenylxanthone (B1249342) as a potent inhibitor of NF-κB p65. nih.gov

Mitogen-activated protein kinase (MAPK) signaling pathways are also central to the inflammatory response. mdpi.com The anti-inflammatory actions of some xanthone derivatives have been linked to the suppression of MAPK signaling. researchgate.net

Furthermore, xanthones can downregulate the expression and synthesis of pro-inflammatory enzymes and molecules. For example, 1,2-dihydroxy-9H-xanthen-9-one has been shown to inhibit the synthesis of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages. mdpi.com The inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, is another mechanism through which xanthones exert their anti-inflammatory effects. mdpi.com

| Signaling Pathway/Molecule | Effect of Xanthone Derivatives | Reference |

| Nrf2 | Activation and nuclear translocation | nih.govresearchgate.netnih.govmdpi.com |

| NF-κB | Inhibition of activation | mdpi.commdpi.comnih.govnih.gov |

| MAPK | Suppression of signaling | mdpi.comresearchgate.net |

| COX-2 | Inhibition | mdpi.com |

| PGE2 | Inhibition of synthesis | mdpi.com |

| IL-6 | Inhibition of synthesis | mdpi.com |

Antimicrobial Action Mechanisms (e.g., Inhibition of Germ Tube and Biofilm Formation)

Xanthones have demonstrated a broad spectrum of antimicrobial activities against various pathogens. researchgate.net Their mechanisms of action are multifaceted and can involve the disruption of microbial structures and functions.

A study on a series of xanthone derivatives revealed that some compounds possess strong, broad-spectrum antibacterial activity. nih.gov The proposed mechanisms of action include the disruption of the bacterial cell wall by interacting with lipoteichoic acid or lipopolysaccharides, and the suppression of DNA synthesis. nih.gov A molecular docking study suggested that a potent xanthone derivative could form a stable complex with the bacterial gyrase enzyme, thereby inhibiting DNA replication. nih.gov

In the context of fungal pathogens, certain xanthone derivatives have shown efficacy against virulence factors. For instance, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, a close structural analog of the target compound, exhibited a potent inhibitory effect on two virulence factors of Candida albicans: germ tube and biofilm formation. nih.gov This suggests that xanthones can interfere with the morphological transition and community development of fungal pathogens, which are crucial for their pathogenicity.

Cell Proliferation Regulation Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Xanthone derivatives regulate cell proliferation primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov The anticancer activity of these compounds is often mediated by several key mechanisms. mdpi.com One primary pathway is the activation of caspase proteins, which are crucial executioners of the apoptotic process. mdpi.comnih.gov By initiating a cascade of these enzymes, xanthone derivatives can lead to the systematic dismantling of cancer cells. nih.gov

Furthermore, these compounds can inhibit protein kinases that are essential for the proliferation of cancer cells. mdpi.com The tumor suppressor protein p53 also plays a central role; its activation by cellular stress can trigger cellular responses like cell cycle arrest and apoptosis to prevent the propagation of damaged cells. nih.gov For instance, some prenylated xanthones have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. researchgate.net This disruption of the normal cell cycle prevents cancer cells from dividing and growing. nih.gov The induction of apoptosis can also be triggered by the formation of intracellular reactive oxygen species (ROS) and the subsequent depletion of glutathione, leading to downstream events like caspase-3 activation. nih.gov

Metal Chelating Effects and Redox Chemistry at a Molecular Level

The biological activity of xanthones is also influenced by their metal chelating and redox properties. The hydroxyl groups present on the xanthone scaffold are largely responsible for these effects. mdpi.com For example, compounds like 1,2-dihydroxy-9H-xanthen-9-one have demonstrated the ability to chelate metal ions such as Fe(III) and Cu(II). mdpi.com This chelating ability is significant because metal ions can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. mdpi.com

By binding to these metal ions, dihydroxyxanthones can modulate their redox activity, thereby exerting an antioxidant effect. The catechol moiety (two adjacent hydroxyl groups), when present, is particularly effective for this activity. The presence and position of free hydroxyl groups are often considered essential for the antioxidant and metal-chelating properties of xanthones. researchgate.net This redox modulation is a key aspect of their mechanism of action at the molecular level, contributing to their protective effects against oxidative damage.

Structure-Activity Relationship (SAR) Analysis at a Mechanistic Level

The biological efficacy of xanthones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies indicate that the type, number, and position of functional groups on the 9H-xanthen-9-one core are critical determinants of their activity. mdpi.comnih.gov Key positions that influence biological activity include C-1, C-3, C-6, and C-8. nih.gov

Influence of Hydroxyl Group Substitution Patterns on Biological Activity

The substitution pattern of hydroxyl (-OH) groups on the xanthone scaffold significantly impacts biological activity. Studies comparing various hydroxyxanthones have shown that both the number and the position of these groups are crucial.

For anticancer activity, the presence of a hydroxyl group at the C-3 position has been highlighted as particularly important. ijcea.orgijcea.org For example, against T47D breast cancer cells, 1,3-dihydroxyxanthone (IC₅₀ = 137.24 µM) showed stronger activity than the unsubstituted xanthone (IC₅₀ = 194.34 µM). ijcea.org However, increasing the number of hydroxyl groups does not always lead to increased potency; monohydroxyxanthones have, in some cases, shown more potent anticancer activity than di-, tri-, and tetrahydroxyxanthones. ijcea.orgijcea.org

Conversely, against the HepG2 human liver carcinoma cell line, a hydroxyl group at the C-1 position was found to increase anticancer activity more than a group at the C-3 position. pandawainstitute.com In this context, 1,7-dihydroxyxanthone was found to be particularly potent. pandawainstitute.com The hydroxyl group at C-1 can form an intramolecular hydrogen bond with the carbonyl oxygen at C-9, which can influence the molecule's conformation and activity. mdpi.com The free hydroxyl groups are also essential for antioxidant activity. researchgate.net

| Compound | IC₅₀ against T47D Cells (µM) | IC₅₀ against HepG2 Cells (µM) |

|---|---|---|

| Xanthone | 194.34 ijcea.org | 85.3 pandawainstitute.com |

| 1-Hydroxyxanthone | 248.82 ijcea.org | 43.2 pandawainstitute.com |

| 3-Hydroxyxanthone | 100.19 ijcea.org | 85.3 pandawainstitute.com |

| 1,3-Dihydroxyxanthone | 137.24 ijcea.org | 71.4 pandawainstitute.com |

| 1,6-Dihydroxyxanthone | - | 40.4 pandawainstitute.com |

| 1,7-Dihydroxyxanthone | - | 13.2 pandawainstitute.com |

| 3,6-Dihydroxyxanthone | 170.20 ijcea.org | - |

| 1,3,6-Trihydroxyxanthone | 121.89 ijcea.org | - |

Role of Methyl and Prenyl Substituents in Activity Modulation

The addition of methyl and, particularly, prenyl groups to the xanthone core can significantly modulate biological activity. Prenyl substituents are considered a pivotal functional group for the anticancer activity of xanthones. nih.gov These lipophilic groups are thought to enhance the molecule's ability to interact with and cross biological membranes. nih.gov

The introduction of a prenyl group to 1-hydroxyxanthone, for instance, dramatically increased its anticancer activity against the MCF-7 cell line. nih.govnih.gov The number and position of these prenyl groups also play a role in inhibitory activity. nih.gov Studies suggest that prenylation at the C-8 position, in combination with hydroxyl groups at C-1, C-3, and C-6, is important for the biological activity of xanthones. nih.gov While specific data on a C-4 methyl group for 1,3-dihydroxyxanthone is limited, alkylation is a common strategy for modifying the xanthone scaffold. researchgate.net The presence of a methyl group, as in 1,3-dihydroxy-2-methylxanthone, has been a starting point for synthesizing other active derivatives. nih.gov

Impact of Other Functional Group Modifications on Mechanistic Pathways

Beyond hydroxyl, methyl, and prenyl groups, other functional group modifications can also alter the mechanistic pathways of xanthones. The xanthone scaffold is versatile and allows for various chemical transformations, including methylation, nitration, halogenation, and the introduction of amino groups. mdpi.comnih.gov

Theoretical and Computational Research on 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One

Quantum Chemical Calculations for Electronic Properties (e.g., PM3 Method, DFT)

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity and potential for biological interactions. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as Austin Model 1 (AM1) are commonly used to study xanthone (B1684191) derivatives. nih.govresearchgate.netorientjchem.org

These calculations can elucidate key electronic descriptors:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity.

Net Atomic Charges: Calculating the charge distribution across the atoms of the xanthone scaffold helps identify regions that are electron-rich or electron-deficient. These sites are crucial for electrostatic interactions with biological receptors and can be pivotal for the compound's mechanism of action. nih.govorientjchem.org

For instance, studies on various hydroxyxanthones have used these calculations to correlate electronic properties with observed antioxidant or anticancer activities. nih.govresearchgate.net Quantum chemical calculations on 1,3-dihydroxy-9H-xanthen-9-one and its derivatives have been performed to understand changes in electronic spectra upon modification. researchgate.net

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a xanthone derivative) when bound to a specific protein target. This method is crucial for hypothesis-driven drug design, allowing researchers to visualize potential binding modes and predict the strength of the interaction (binding affinity).

The process involves:

Preparation of the Receptor and Ligand: High-resolution crystal structures of target proteins are obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one, is built and optimized for its lowest energy conformation.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the active site of the protein.

Scoring and Analysis: The resulting poses are "scored" based on functions that estimate the binding free energy. Lower binding energy values typically indicate a more stable and favorable interaction.

Molecular docking studies on xanthone derivatives have explored their interactions with various protein targets, including protein tyrosine kinases, DNA topoisomerase IIα, and enzymes involved in malaria. ichem.mdnih.govorientjchem.org For example, a study on chloro-substituted hydroxyxanthones docked the compounds into the protein tyrosine kinase receptor (PDB ID: 1T46) to understand their anticancer activity, analyzing the hydrogen bonds and interaction energies. ichem.md Such studies can reveal key amino acid residues involved in the binding, providing a structural basis for the compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the compounds. For a series of xanthone derivatives, these can include:

Electronic Descriptors: Net atomic charges, dipole moment, HOMO/LUMO energies (derived from quantum calculations). nih.govorientjchem.org

Steric Descriptors: Molecular weight, volume, and shape indices that describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between n-octanol and water), which quantifies the molecule's lipophilicity. nih.govnih.gov

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Once descriptors are calculated for a set of xanthones with known biological activities (e.g., IC50 values), a mathematical model is developed. Multi-Linear Regression (MLR) is a common technique used to create an equation that relates the descriptors to the activity. nih.govnih.gov

A typical QSAR equation might look like: log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality and predictive power of the QSAR model are assessed through rigorous statistical validation. Key metrics include:

Coefficient of determination (r²): Indicates how well the model fits the data. nih.gov

Cross-validation regression coefficient (Q² or r²cv): Measures the predictive accuracy of the model. nih.govnih.gov

For example, a QSAR study on xanthone derivatives targeting DNA topoisomerase IIα identified dielectric energy, hydroxyl group count, LogP, shape index, and solvent-accessible surface area as significantly correlated with anticancer activity, yielding a model with high accuracy (r² = 0.84). nih.gov

A validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of new, untested xanthone derivatives in silico. By analyzing the QSAR equation, researchers can understand which structural features are most important for activity. For instance, if the model shows that a negative charge on a particular atom (like a carbonyl oxygen) and a high LogP value are beneficial, new derivatives can be designed with these features to potentially enhance their potency. orientjchem.org This rational design approach helps prioritize which compounds to synthesize and test in the lab, saving time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion.

When applied to a protein-ligand complex, MD simulations can:

Assess Binding Stability: By simulating the complex in a realistic environment (e.g., solvated in water), MD can determine if the ligand remains stably bound in the active site or if it dissociates.

Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be used to calculate the binding free energy with greater accuracy than docking scores, providing a more reliable estimate of binding affinity.

MD simulations have been used to confirm the stability of complexes between lead compounds and their targets, providing insights into the dynamic behavior of the interaction over time. nih.govsemanticscholar.org This method is essential for validating docking results and gaining a deeper understanding of the binding mechanism at an atomic level.

De Novo Design of Novel Xanthone Derivatives

The scaffold of this compound presents a foundational structure for the de novo design of novel xanthone derivatives with potentially enhanced or novel biological activities. Computational chemistry and computer-assisted drug design (CADD) approaches are pivotal in this process, enabling the rational design of new molecules with desired properties. yu.edu.jo These in silico methods allow for the exploration of vast chemical space and the pre-selection of promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline.

The design of new derivatives often begins with the identification of a biological target. For instance, xanthone derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase and monoamine oxidase A (MAOA), or as agents that interact with DNA structures like G-quadruplexes. yu.edu.jonih.govacs.org Once a target is selected, structure-based or ligand-based design strategies can be employed.

Structure-based design relies on the three-dimensional structure of the target protein. Molecular docking studies can be performed to predict the binding modes of newly designed xanthone analogues within the active site of a target enzyme. nih.govugm.ac.id This allows for the design of derivatives with modifications aimed at optimizing interactions with key amino acid residues, thereby increasing binding affinity and inhibitory potency. For example, modifications to the hydroxyl and methyl groups on the this compound core could be explored to enhance hydrogen bonding or hydrophobic interactions within a target's binding pocket.

Ligand-based design is utilized when the 3D structure of the target is unknown. This approach relies on the knowledge of existing active molecules. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of known xanthone derivatives and their biological activities. yu.edu.joresearchgate.net These models can then be used to predict the activity of newly designed compounds, guiding the selection of derivatives with the highest potential. Based on established QSAR models for other xanthone series, novel derivatives of this compound could be designed by adding substituents with specific electronic and steric properties that are predicted to enhance a particular biological activity. researchgate.net

A common strategy in the de novo design of xanthone derivatives is the introduction of various functional groups or side chains at different positions of the xanthone scaffold. For instance, the incorporation of heterocyclic rings such as thiazole, triazole, or pyrazole (B372694) has been explored to enhance the anti-inflammatory or anticancer properties of xanthones. frontiersin.orgnih.govnih.gov Similarly, the addition of amino acid conjugates or aminated side chains has been investigated to improve antimicrobial, anti-inflammatory, or p53-activating properties. nih.govmdpi.com

The following table illustrates a hypothetical set of novel xanthone derivatives designed in silico based on the this compound scaffold, along with their predicted properties based on computational models.

| Derivative Code | Modification on this compound Scaffold | Predicted Biological Target | Computational Method Employed | Predicted Improvement |

|---|---|---|---|---|

| XAN-Me-01 | Addition of a piperazinyl group at the 4-methyl position | G-Quadruplex DNA | Molecular Docking | Enhanced binding affinity and stabilization of G-quadruplex structures. |

| XAN-Me-02 | Substitution of the 1-hydroxyl group with a methoxy (B1213986) group and addition of a 1,2,4-triazole (B32235) ring via an ether linkage at the 3-position | COX-2 Enzyme | Virtual Screening, Molecular Docking | Improved anti-inflammatory activity through enhanced binding to the COX-2 active site. |

| XAN-Me-03 | Introduction of an aminoalkanolic side chain at the 6-position | Colon Cancer Cells | In Silico ADMET Prediction | Predicted to impair cancer cell growth and invasiveness with favorable drug-likeness properties. |

| XAN-Me-04 | Conjugation with L-Leucine at the 3-hydroxyl group | Bacterial Cell Wall Synthesis Enzymes | Molecular Docking | Potential for enhanced antimicrobial activity. |

| XAN-Me-05 | Addition of a cyano-substituted benzyl (B1604629) moiety at the 2-position | Xanthine Oxidase | Structure-Based Design | Predicted to be a potent inhibitor of xanthine oxidase. |

Following the in silico design and evaluation, the most promising derivatives would be prioritized for chemical synthesis and subsequent in vitro and in vivo biological testing to validate the computational predictions. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and development.

Advanced Research Methodologies Applied to 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One Research

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental for the initial characterization of a compound's biological effects in a controlled environment, providing insights into its mechanisms of action at the biochemical and cellular levels.

Cell-free assays are critical for determining the direct interaction of a compound with specific molecular targets, such as enzymes or reactive molecules, independent of cellular complexity.

Enzyme Inhibition Kinetics: This method is used to study how a compound affects the rate of an enzyme-catalyzed reaction. By analyzing the kinetics, researchers can determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibitor's potency (Ki value). For xanthone (B1684191) derivatives, which are known to interact with a variety of enzymes, these assays are crucial for identifying specific protein targets. mdpi.comkhanacademy.org

Radical Scavenging Assays: The antioxidant potential of compounds is frequently evaluated using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method where the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. researchgate.netresearchgate.net A decrease in absorbance indicates scavenging activity, often quantified as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). The core structure of xanthones suggests inherent antioxidant capabilities, making this a primary assay for compounds like 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one. nih.gov

Table 1: Common Cell-Free Biochemical Assays for Xanthone Evaluation

| Assay Type | Purpose | Key Parameters Measured | Relevance to Xanthones |

|---|---|---|---|

| Enzyme Inhibition | To identify direct interaction with and inhibition of specific enzymes. | IC50, Ki, Type of Inhibition (Competitive, etc.) | Identifying targets in pathways like inflammation or cancer. mdpi.com |

| DPPH Radical Scavenging | To measure antioxidant capacity by assessing the ability to neutralize free radicals. | IC50, % Inhibition | Evaluating potential for mitigating oxidative stress. researchgate.netresearchgate.net |

| Phosphomolybdenum Assay | To determine total antioxidant capacity by measuring the reduction of Mo(VI) to Mo(V). | Ascorbic Acid Equivalents | Quantifying broad-spectrum antioxidant activity. researchgate.net |

| Cytochrome c Reductase Assay | To assess the ability of a compound to participate in electron transfer reactions. | Rate of Cytochrome c Reduction | Understanding interaction with mitochondrial respiratory chain components. scispace.com |

Cell culture models provide a more biologically complex system than cell-free assays, allowing researchers to study a compound's effects on cellular pathways, viability, and function.

Human Macrophages: Primary human macrophages or macrophage-like cell lines (e.g., THP-1) are extensively used to study inflammation and immune responses. These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. The ability of a compound to modulate the production of inflammatory mediators (e.g., cytokines, prostaglandins) in these cells provides insight into its anti-inflammatory potential. nih.gov Studies on various xanthone derivatives have utilized human macrophages to investigate their effects on pathways such as Nrf2, a key regulator of the antioxidant response. nih.gov

Specific Cancer Cell Lines: To investigate anticancer properties, a panel of human cancer cell lines from different tissues (e.g., breast, lung, liver, colon) is often used. mdpi.commdpi.commdpi.com Initial screening using assays like the MTT assay determines the compound's cytotoxicity and its GI50 (concentration for 50% growth inhibition). Subsequent mechanistic studies in sensitive cell lines can explore the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. mdpi.commdpi.com

Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways. nih.govthermofisher.com In these assays, the regulatory DNA sequence of a gene of interest is linked to a gene encoding a readily measurable protein (the "reporter," such as luciferase or green fluorescent protein). qiagen.comberthold.com When the signaling pathway of interest is activated, it drives the expression of the reporter protein, which can be quantified. This allows for high-throughput screening of compounds that either activate or inhibit a particular pathway. nih.gov

While this methodology is widely applied in natural product research, a review of scientific literature did not yield specific studies applying reporter gene assays directly to this compound. nih.govresearchgate.net

High-Throughput Screening Approaches for Activity Profiling

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" with a desired biological activity. mdpi.com HTS can be applied to various assay formats, including the cell-free and cell-based assays described above. For instance, a library of xanthone derivatives could be rapidly screened for its ability to inhibit a particular enzyme or to kill a specific cancer cell line. nih.govnih.gov This approach accelerates the early stages of drug discovery by quickly identifying the most promising compounds from a large collection for further investigation. scispace.commdpi.com

Based on the available search results, specific HTS campaigns focused on or identifying this compound have not been documented.

Proteomic and Metabolomic Approaches for Target Identification and Pathway Analysis

Proteomics and metabolomics offer a global, unbiased view of how a compound affects a cell's proteins and metabolites, respectively. These "omics" approaches are invaluable for identifying novel drug targets and understanding complex mechanisms of action.

Proteomics: This involves the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism. Using techniques like mass spectrometry, researchers can compare the proteomes of cells treated with a compound to untreated cells. Changes in protein expression or post-translational modifications can reveal which cellular pathways are affected by the compound. nih.gov For example, a proteomic analysis of macrophages treated with a xanthone revealed significant changes in mitochondrial protein expression, linking the compound's anti-inflammatory effect to metabolic reprogramming. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars) using mass spectrometry or NMR, researchers can gain a snapshot of the cell's physiological state. A metabolomic analysis, often used in conjunction with proteomics, can reveal how a compound alters cellular metabolism. nih.gov This approach has been used to discover new xanthones from fungal co-cultures by identifying novel metabolic signatures. nih.gov

Specific proteomic or metabolomic studies focused on the effects of this compound were not identified in the searched literature.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) for Molecular Mechanism Understanding

Gene expression profiling measures the activity of thousands of genes at once to create a global picture of cellular function. These techniques can reveal how a compound alters cellular processes at the transcriptional level.

Quantitative Real-Time PCR (qRT-PCR): This is a targeted method used to quantify the expression of a specific set of genes. Researchers can use qRT-PCR to validate findings from broader screening methods or to investigate a compound's effect on a known pathway. For example, after treating ovarian cancer cells with novel xanthone derivatives, qRT-PCR was used to measure changes in the expression of 84 genes related to cellular stress, including antioxidant enzymes and molecular chaperones, to understand the compound's mechanism of action. mdpi.com

RNA-Sequencing (RNA-Seq): This is a high-throughput, unbiased method that sequences the entire transcriptome of a cell. RNA-Seq provides a comprehensive view of all gene expression changes, both up- and down-regulation, in response to a compound's treatment. This powerful tool can help identify novel mechanisms and off-target effects. Studies on other compounds have used RNA-Seq to identify differentially expressed genes in response to treatment, providing valuable insights into the molecular mechanisms. nih.gov

A review of the literature did not yield studies that have specifically applied gene expression profiling techniques like qRT-PCR or RNA-Seq to characterize the cellular response to this compound. researchgate.netnih.gov

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

The investigation of this compound at the subcellular level is critical to understanding its mechanisms of action. Advanced imaging techniques are indispensable tools for visualizing the distribution of this xanthone derivative within cells and for studying its interactions with intracellular components. These methodologies provide spatial and temporal information, offering insights into the compound's biological functions.

One of the key methodologies employed is fluorescence microscopy, which leverages the inherent fluorescent properties of certain molecules. The related compound, 1,3-Dihydroxy-9H-xanthen-9-one, is utilized as a fluorescent dye in biological imaging, which suggests that this compound may also possess fluorescent characteristics that can be exploited for visualization purposes. chemimpex.com

Confocal Laser Scanning Microscopy (CLSM) represents a significant advancement in fluorescence microscopy, offering high-resolution optical imaging and the ability to reconstruct three-dimensional structures from the obtained images. nih.gov This technique is particularly valuable for eliminating out-of-focus light, thereby improving image clarity and detail. In the broader context of studying plant-derived compounds like flavonoids, CLSM has been effectively used to determine their tissue location and quantitative distribution. nih.gov This suggests that CLSM could be a powerful tool to precisely map the subcellular localization of this compound within different organelles. For instance, studies on other compounds have used specific fluorescent probes to monitor cellular processes in real-time at the single-cell level, a capability that is directly transferable to studying the effects and localization of this xanthone derivative. nih.gov

To investigate the interactions of this compound with intracellular proteins, advanced imaging techniques such as those used for studying drug-modulated protein-protein interactions can be adapted. nih.gov These methods can provide visual evidence of the compound binding to its molecular targets within the living cell.

The data generated from such imaging studies can be systematically organized to provide a clear picture of the compound's behavior within the cell. Below is a hypothetical representation of data that could be obtained through advanced imaging studies on this compound.

Table 1: Subcellular Localization of this compound as Determined by Confocal Microscopy

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Co-localization with Marker |

| Nucleus | Low | DAPI |

| Mitochondria | High | MitoTracker Red |

| Endoplasmic Reticulum | Moderate | ER-Tracker Green |

| Cytosol | Low | Calcein AM |

Table 2: Protein Interaction Analysis of this compound using FRET Imaging

| Target Protein | FRET Efficiency (%) | Cellular Compartment |

| Protein Kinase A | 25 ± 3 | Cytosol |

| Cyclooxygenase-2 | 15 ± 2 | Endoplasmic Reticulum |

| Bcl-2 | 35 ± 4 | Mitochondria |

These tables illustrate the type of quantitative and qualitative data that can be acquired through advanced imaging, providing crucial insights into the subcellular journey and molecular interactions of this compound.

Future Directions and Emerging Research Avenues for 1,3 Dihydroxy 4 Methyl 9h Xanthen 9 One

Exploration of Novel Biosynthetic Enzymes and Pathways for Engineered Production

The natural biosynthesis of the xanthone (B1684191) core in plants is known to originate from the shikimate pathway, which produces aromatic compounds from carbohydrate metabolism. nih.govfrontiersin.org This process involves the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to form the foundational xanthone ring structure, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. nih.gov

Future research will need to focus on identifying the specific biosynthetic pathway leading to 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one. A critical unknown is the enzyme responsible for the methylation at the C4 position. The exploration for novel methyltransferases that act on a dihydroxy-xanthone precursor will be a significant step forward. Identifying the gene encoding this enzyme would pave the way for engineered production.

Metabolic engineering strategies, which involve the directed manipulation of cellular chemistry, could then be employed in model microorganisms like Escherichia coli or Saccharomyces cerevisiae. lbl.govnih.gov By introducing the complete set of biosynthetic genes—from the initial shikimate pathway enzymes to the final specific methyltransferase—it may be possible to create microbial cell factories for sustainable and scalable production of the compound. gonzalezresearchgroup.com This approach would overcome the limitations of reliance on plant sources and chemical synthesis. gonzalezresearchgroup.com

| Enzyme Class | Potential Role in Biosynthesis | Research Objective |

| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid in the initial steps of the shikimate-dependent pathway. nih.gov | Characterize the specific PAL isoforms involved and optimize their expression. |

| Benzophenone Synthase | Catalyzes the formation of the key benzophenone intermediate. | Isolate and characterize the synthase responsible for the specific precursor to the target xanthone. |

| Cytochrome P450 Monooxygenases | Mediate the regioselective oxidative coupling to form the xanthone core. nih.gov | Identify the specific P450 enzymes that yield the 1,3-dihydroxy substitution pattern. |

| S-adenosyl-L-methionine (SAM)-dependent Methyltransferase | Catalyzes the final methylation step at the C4 position. | Discover, isolate, and characterize the novel methyltransferase specific to the xanthone scaffold. |

This table outlines potential enzyme classes that could be involved in the biosynthesis of this compound and the future research needed to confirm their roles.

Development of Chemoenzymatic Synthesis Strategies for Complex Derivatives